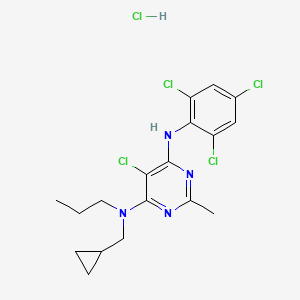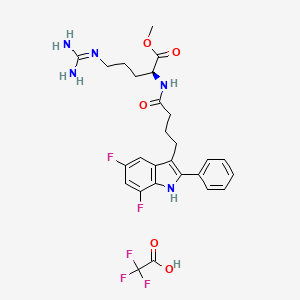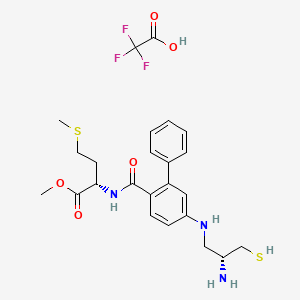
PTAC oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苯乙酰基硫酸盐草酸盐是一种化学化合物,其分子式为C14H21N3O4S2。它是一种白色结晶固体,用作有机合成的中间体。 苯乙酰基硫酸盐草酸盐在化学、生物学和医学等各个领域都有重要的应用 .
作用机制
苯乙酰基硫酸盐草酸盐是一种选择性毒蕈碱受体配体。 它作为M2和M4受体的部分激动剂,以及M1、M3和M5受体的拮抗剂 . 该化合物可减轻神经性疼痛中的机械性异常痛觉,并表现出抗抑郁作用。 所涉及的分子靶点和途径包括毒蕈碱乙酰胆碱受体,它们在调节神经传递和神经元信号传导中起着至关重要的作用 .
生化分析
Biochemical Properties
PTAC oxalate is a selective muscarinic receptor ligand . It is a partial agonist of M2 and M4 but antagonist of M1, M3, and M5 . It interacts with these enzymes and proteins to exert its biochemical effects. The nature of these interactions involves binding to these receptors, influencing their activity, and thus playing a role in various biochemical reactions .
Cellular Effects
This compound has been shown to alleviate mechanical allodynia on neuropathic pain and has antidepression effects . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to muscarinic receptors . It acts as a partial agonist for M2 and M4 receptors and an antagonist for M1, M3, and M5 receptors . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
准备方法
苯乙酰基硫酸盐草酸盐可以通过相对简单的方法合成。 一种常见的方法涉及在适当条件下苯砜和草酸与苄胺反应 . 该反应通常按以下步骤进行:
反应物: 苯砜、草酸和苄胺。
条件: 反应在受控的温度和压力条件下进行,以确保最佳产率。
产物: 苯乙酰基硫酸盐草酸盐以白色结晶固体的形式获得。
化学反应分析
苯乙酰基硫酸盐草酸盐会发生各种化学反应,包括:
氧化: 苯乙酰基硫酸盐草酸盐可以在特定条件下氧化,形成不同的氧化产物。
还原: 它也可以发生还原反应,导致形成还原衍生物。
取代: 苯乙酰基硫酸盐草酸盐可以参与取代反应,其中分子中的一个或多个原子被其他原子或基团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 这些反应形成的主要产物取决于所用试剂和条件 .
科学研究应用
苯乙酰基硫酸盐草酸盐具有广泛的科学研究应用:
化学: 它被用作合成各种有机化合物的中间体。
生物学: 苯乙酰基硫酸盐草酸盐用于生物学研究,以研究其对细胞过程的影响。
相似化合物的比较
苯乙酰基硫酸盐草酸盐可以与其他毒蕈碱受体配体进行比较,例如:
属性
IUPAC Name |
3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQOVMTAFXOKQ-IYPAPVHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)



![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)


![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)



